molecular formula C19H31N B14211902 4-(2-Methylidenehexyl)-2,6-di(propan-2-yl)aniline CAS No. 564488-93-3

4-(2-Methylidenehexyl)-2,6-di(propan-2-yl)aniline

Cat. No.: B14211902
CAS No.: 564488-93-3
M. Wt: 273.5 g/mol
InChI Key: LJORSEBOIYTFPO-UHFFFAOYSA-N
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Description

4-(2-Methylidenehexyl)-2,6-di(propan-2-yl)aniline is an organic compound that belongs to the class of anilines. This compound is characterized by the presence of a hexyl group with a methylidene substitution at the second position, and two isopropyl groups at the 2,6-positions on the aniline ring. It is a derivative of aniline, which is a fundamental building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylidenehexyl)-2,6-di(propan-2-yl)aniline can be achieved through several synthetic routes. One common method involves the alkylation of 2,6-di(propan-2-yl)aniline with 2-methylidenehexyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the aniline, followed by the addition of the alkyl halide to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylidenehexyl)-2,6-di(propan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aniline derivatives.

Scientific Research Applications

4-(2-Methylidenehexyl)-2,6-di(propan-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methylidenehexyl)-2,6-di(propan-2-yl)aniline involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its effects on cellular processes can be attributed to its ability to bind to proteins or other biomolecules, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di(propan-2-yl)aniline: Lacks the hexyl group with a methylidene substitution.

    4-Hexylaniline: Lacks the isopropyl groups at the 2,6-positions.

    2,6-Di(propan-2-yl)-4-methylideneaniline: Similar structure but with different substituents.

Uniqueness

4-(2-Methylidenehexyl)-2,6-di(propan-2-yl)aniline is unique due to the combination of its hexyl group with a methylidene substitution and the presence of two isopropyl groups on the aniline ring. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.

Properties

CAS No.

564488-93-3

Molecular Formula

C19H31N

Molecular Weight

273.5 g/mol

IUPAC Name

4-(2-methylidenehexyl)-2,6-di(propan-2-yl)aniline

InChI

InChI=1S/C19H31N/c1-7-8-9-15(6)10-16-11-17(13(2)3)19(20)18(12-16)14(4)5/h11-14H,6-10,20H2,1-5H3

InChI Key

LJORSEBOIYTFPO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C)CC1=CC(=C(C(=C1)C(C)C)N)C(C)C

Origin of Product

United States

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